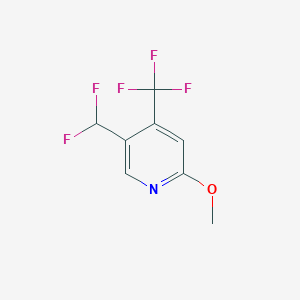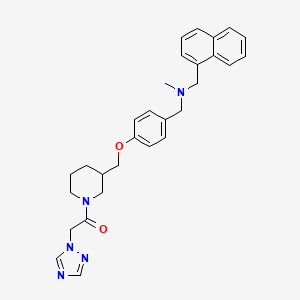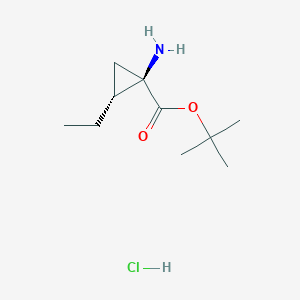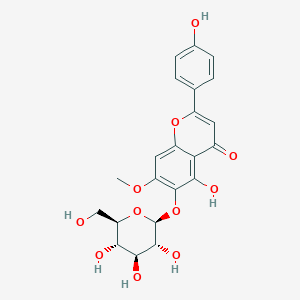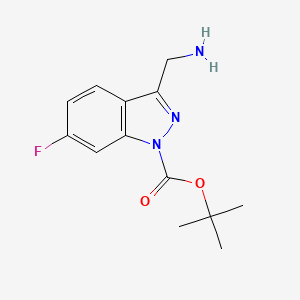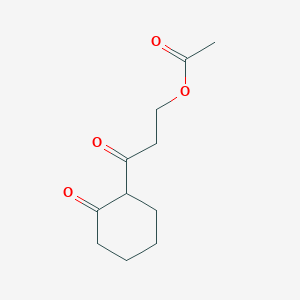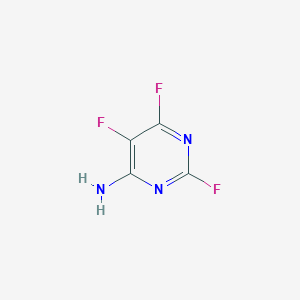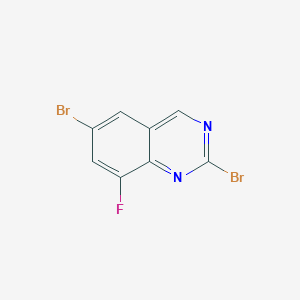
2,6-Dibromo-8-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-8-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinazoline structure enhances its chemical reactivity and potential biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-8-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,6-Dibromo-8-fluoroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-8-fluoroquinazoline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-phenoxyphenol
- 6-Bromo-2-chloroquinoxaline
- 7-Bromo-2,4-dichloro-8-fluoroquinazoline
Comparison: Compared to similar compounds, 2,6-Dibromo-8-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H3Br2FN2 |
|---|---|
Peso molecular |
305.93 g/mol |
Nombre IUPAC |
2,6-dibromo-8-fluoroquinazoline |
InChI |
InChI=1S/C8H3Br2FN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H |
Clave InChI |
DGGXYUSDRCGBML-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=NC=C21)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





